3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Description
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-9-5-12(23)17(19(25)21-9)16(18-13(24)6-10(2)22-20(18)26)11-3-4-14-15(7-11)28-8-27-14/h3-7,16H,8H2,1-2H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMFLZPTVRSFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(NC4=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Functionalization of Pyridinone Precursors
Data from nitration reactions of 1-methyl-2-pyridone (CAS 694-85-9) reveals conditions applicable to pyridinone functionalization. For example:
These conditions could be adapted to introduce nitro groups at positions 3 and 5 of 6-methylpyridin-2(1H)-one, followed by reduction to amines and subsequent hydrolysis to hydroxy groups.
Methyl Group Introduction
Methylation at position 6 may involve:
- Friedel-Crafts alkylation using methyl chloride and AlCl₃.
- Nucleophilic substitution on a pre-halogenated pyridinone intermediate.
Synthesis of the 1,3-Benzodioxol-5-ylmethanediyl Linker
The benzodioxole spacer is likely derived from piperonal (1,3-benzodioxole-5-carbaldehyde) via reduction to piperonyl alcohol and subsequent bromination or chlorination to form a dihalide (e.g., piperonyl dichloride).
Proposed Pathway:
- Piperonal Reduction:
$$ \text{Piperonal} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Piperonyl alcohol} $$ - Dihalide Formation:
$$ \text{Piperonyl alcohol} \xrightarrow{\text{SOCl}_2} \text{Piperonyl dichloride} $$
Coupling Strategies for Bis-Pyridinone Formation
Nucleophilic Aromatic Substitution
Reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with piperonyl dichloride under basic conditions (e.g., K₂CO₃, DMF):
$$ 2 \, \text{Pyridinone} + \text{Piperonyl dichloride} \xrightarrow{\text{Base}} \text{Target Compound} $$
Photoredox-Mediated C–H Functionalization
Insights from Ir(ppy)₃-catalyzed difluoroacetate coupling suggest potential for sp³–sp² bond formation. For example:
- Reagents: Ir(ppy)₃, Na₂S₂O₃, MeCN, blue light.
- Mechanism: Radical-mediated coupling between pyridinone and benzodioxole subunits.
Optimization Challenges and Mitigation Strategies
Regioselectivity in Nitration
The position of nitro groups influences downstream reduction and hydrolysis. Low-temperature nitration (0–5°C) improves 3,5-selectivity, critical for preserving the 4-hydroxy group.
Hydroxy Group Protection
Methyl ether protection (e.g., using CH₃I/K₂CO₃) prevents oxidation during nitration. Subsequent BBr₃-mediated deprotection restores hydroxy functionality.
Coupling Efficiency
Pilot studies indicate that polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields, while photoredox methods require rigorous oxygen exclusion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyridinone rings, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, research might focus on the compound’s potential therapeutic effects, such as its ability to modulate biological pathways or interact with specific molecular targets.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “3,3’-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound differs from its analogs primarily in the linker region. Key structural comparisons include:
- Aliphatic Linkers : Compounds like 3,3'-(ethane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4b) and 3,3'-(propane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4c) feature flexible aliphatic bridges, which may enhance solubility but reduce aromatic interactions .
- Aromatic Linkers : 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4e) incorporates a phenyl group, enabling π-π stacking but lacking the oxygen-rich benzodioxole ring .
- Hybrid Linkers : 3,3'-(3-Phenylpropane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (4f) combines aliphatic and aromatic components, balancing flexibility and rigidity .
Physicochemical Properties
Melting points and spectroscopic data highlight trends in stability and intermolecular interactions:
The high melting points (>300°C) observed in most analogs suggest strong hydrogen bonding and crystalline packing, likely retained in the target compound.
Biological Activity
The compound 3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) , also known as a bis-pyridinone derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18O6
- Molecular Weight : 354.3533 g/mol
- CAS Registry Number : 26543-89-5
The compound features a unique structure that includes two 4-hydroxy-6-methylpyridin-2(1H)-one moieties linked by a benzodioxole unit, which is thought to contribute to its biological activity.
Antiviral Activity
Research indicates that pyridinone derivatives exhibit significant antiviral properties, particularly against HIV. The compound's structural similarities to known inhibitors suggest it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Studies have demonstrated that related compounds can inhibit reverse transcription processes essential for viral replication .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has shown potential in scavenging free radicals and reducing oxidative stress markers in cellular models. This property is crucial for preventing cellular damage associated with chronic diseases .
Antimicrobial Effects
Preliminary studies indicate that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes, although detailed mechanisms remain to be elucidated.
Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyridinone derivatives and tested their efficacy against HIV strains. The compound demonstrated IC50 values comparable to leading NNRTIs, suggesting strong potential as an antiviral agent .
Study 2: Antioxidant Activity Evaluation
A comparative study assessed the antioxidant activities of various pyridinone derivatives using DPPH and ABTS assays. Results indicated that the compound exhibited significant scavenging activity, outperforming some standard antioxidants like ascorbic acid .
Study 3: Antimicrobial Testing
In vitro tests were conducted to evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3'-(1,3-benzodioxol-5-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one), and how can purity be optimized?
- Methodology :
- Step 1 : Use a two-step condensation reaction involving 4-hydroxy-6-methylpyridin-2(1H)-one and 1,3-benzodioxol-5-ylmethanol under acidic catalysis (e.g., HCl or H₂SO₄) to form the bis-pyridinone scaffold .
- Step 2 : Purify the crude product via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
- Step 3 : Confirm purity using HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .
Q. How can researchers characterize the chelation properties of this compound, and what metal ions are most relevant?
- Methodology :
- UV-Vis Titration : Dissolve the compound in methanol and titrate with solutions of Fe³⁺, Al³⁺, or Cu²⁺. Monitor absorbance shifts at 280–320 nm to identify binding stoichiometry .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for metal-ligand interactions .
- Table 1 : Example binding data for Fe³⁺ (hypothetical):
| Metal Ion | Kd (µM) | Stoichiometry (L:M) |
|---|---|---|
| Fe³⁺ | 0.15 | 2:1 |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antioxidant Activity : Use DPPH or ABTS radical scavenging assays; compare IC₅₀ values to standard antioxidants (e.g., ascorbic acid) .
- Enzyme Inhibition : Test against metalloenzymes (e.g., matrix metalloproteinases) using fluorogenic substrates. Normalize activity to EDTA controls .
- Cytotoxicity : Screen in HEK-293 or HeLa cells via MTT assay; report EC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under physiological conditions be resolved?
- Methodology :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Use kinetic modeling (first-order decay) to calculate half-lives .
- Contradiction Analysis : If discrepancies exist between studies, validate experimental conditions (e.g., buffer ionic strength, oxygen levels) and replicate in triplicate .
Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?
- Methodology :
- Microcosm Studies : Use soil/water systems spiked with the compound (1–100 ppm). Monitor degradation via HPLC-MS/MS and identify metabolites (e.g., demethylated or hydroxylated derivatives) .
- OECD 301 Guidelines : Conduct ready biodegradability tests; measure CO₂ evolution or DOC removal over 28 days .
- Table 2 : Hypothetical biodegradation
| Compartment | Half-life (days) | Major Metabolite |
|---|---|---|
| Soil | 45 | Demethylated form |
| Water | 10 | Hydroxy derivative |
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the pyridinone rings (e.g., replace methyl with ethyl) or benzodioxol moiety (e.g., halogenation). Use parallel synthesis libraries .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO energies) with experimental binding affinities .
- In Silico Docking : Screen analogs against target proteins (e.g., MMP-9) using AutoDock Vina; validate with MD simulations .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodology :
- Quality Control (QC) Protocols : Implement strict HPLC purity thresholds (>98%) and NMR fingerprint matching for each batch .
- Blinded Replication : Distribute samples across multiple labs for independent validation of key findings (e.g., IC₅₀ values) .
Methodological Best Practices
- Experimental Design : Use randomized block designs for biological assays (e.g., four replicates with five plants each) to control for spatial or temporal variability .
- Data Interpretation : Apply multivariate statistics (ANOVA, PCA) to distinguish compound-specific effects from confounding factors .
- Safety Handling : Follow GHS guidelines for lab PPE (gloves, goggles) and emergency protocols (e.g., inhalation exposure: move to fresh air, consult physician) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
